1-(3-Methoxyphenyl)ethanol

Description

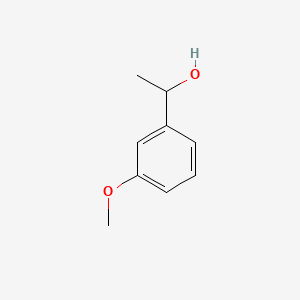

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBPFBWAXNCEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025820 | |

| Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23308-82-9 | |

| Record name | (±)-1-(3-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23308-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023308829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23308-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EQ14QXI2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and properties of 1-(3-Methoxyphenyl)ethanol

An In-depth Technical Guide to the Synthesis and Properties of 1-(3-Methoxyphenyl)ethanol

Introduction

This compound, a secondary aromatic alcohol, serves as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development. Its structure, featuring a chiral center and a methoxy-substituted phenyl ring, makes it a valuable building block for more complex molecular architectures. At room temperature, it presents as a colorless to pale yellow liquid.[1] This guide offers a comprehensive exploration of its synthesis, physicochemical properties, and key applications, tailored for researchers and drug development professionals. A significant application of this compound is its role as a key precursor in the synthesis of (S)-rivastigmine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[2][3] It is also identified as Rivastigmine EP Impurity G, underscoring its importance in the quality control of this pharmaceutical.[2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its handling, application in synthesis, and purification. These characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23308-82-9 | [1][4][5] |

| Molecular Formula | C₉H₁₂O₂ | [1][5] |

| Molecular Weight | 152.19 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 248.3 °C at 760 mmHg | [1][4] |

| Density | ~1.053 - 1.078 g/mL | [1][6] |

| Refractive Index (n20/D) | ~1.521 - 1.5325 | [1][6] |

| Solubility | Sparingly soluble in Methanol; Slightly soluble in Chloroform, Ethyl Acetate. | [6] |

| Storage Temperature | 2-8 °C or Room Temperature, Sealed in dry conditions. | [4][6][7] |

Spectroscopic analysis is essential for the structural confirmation of this compound. Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are readily available in various chemical databases for reference.[5][8][9]

Strategic Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary, high-yielding routes: the reduction of a corresponding ketone and the nucleophilic addition of a Grignard reagent to an aldehyde. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Route 1: Reduction of 3-Methoxyacetophenone

This is arguably the most direct and frequently employed method. It involves the reduction of the carbonyl group of 3-methoxyacetophenone to a secondary alcohol. This transformation can be accomplished using various reducing agents, with sodium borohydride (NaBH₄) being a common choice for laboratory-scale synthesis due to its selectivity and operational simplicity.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 3-methoxyacetophenone. This addition breaks the carbonyl π-bond, generating a tetrahedral alkoxide intermediate. A subsequent acidic or aqueous workup protonates this alkoxide to yield the final alcohol product, this compound.[10] Because the ketone is prochiral and the planar carbonyl can be attacked from either face with equal probability, this method produces a racemic mixture of (±)-1-(3-methoxyphenyl)ethanol.[10]

Caption: Mechanism of NaBH₄ reduction of a ketone to a secondary alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.[10]

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a crucial step to control the exothermic reaction and prevent potential side reactions.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.0-1.5 eq) portion-wise to the stirred solution. The slow addition maintains the low temperature and controls the rate of hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) or water to decompose the excess NaBH₄ and the borate ester complex. This step should be performed in a fume hood as hydrogen gas is evolved.

-

Workup and Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x). The extraction isolates the desired alcohol from inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Route 2: Grignard Reaction with 3-Methoxybenzaldehyde

This classic carbon-carbon bond-forming reaction provides an alternative route. It involves the reaction of 3-methoxybenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

The Grignard reagent acts as a potent nucleophile, with the carbon atom of the methyl group attacking the electrophilic carbonyl carbon of the aldehyde. This addition forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate. The reaction is then quenched with an aqueous acid (e.g., ammonium chloride or dilute HCl) to protonate the alkoxide, yielding this compound.[11] The paramount consideration for this synthesis is the strict exclusion of water and other protic solvents, as they will rapidly protonate and destroy the Grignard reagent.[11][12]

Caption: General workflow for the Grignard synthesis of an alcohol.

-

Glassware Preparation: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[13]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

-

Reagent Preparation (if not commercially available): Add a solution of methyl bromide in anhydrous diethyl ether or THF dropwise via the dropping funnel to the magnesium turnings to initiate the formation of methylmagnesium bromide. The reaction is often initiated with a small crystal of iodine if it does not start spontaneously.

-

Aldehyde Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

-

Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide.[11]

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product, which can then be purified by distillation or chromatography.

Applications in Research and Development

This compound is more than a simple alcohol; it is a versatile reactant with significant utility.

-

Chiral Catalysis: It is used as a reactant in the preparation of 2,3-dihydroimidazo[1,2-a]pyridines, which function as effective enantioselective acyl transfer catalysts for the kinetic resolution of other alcohols.[3][6]

-

Oxidation Chemistry: The compound serves as a substrate in the chemoselective preparation of aryl ketones, particularly through oxidation methods catalyzed by TEMPO-copper(II) systems in aqueous media.[6]

-

Pharmaceutical Synthesis: Its most prominent role is as a key intermediate for important pharmaceuticals. The enantiomerically pure form, (S)-1-(3-methoxyphenyl)ethanol, is a critical building block for synthesizing (S)-rivastigmine, a widely used medication for treating the symptoms of Alzheimer's and Parkinson's disease-related dementia.[2] It is also an intermediate for the experimental calcimimetic agent NPS-R-568.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes skin and eye irritation.[4][5][7] It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

-

Handling: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperatures are often between 2-8°C.[7]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

If swallowed: Rinse mouth with water and consult a physician.[7]

-

References

-

Theory (brief) General reaction. This experiment reduces the aryl ketone... (2025, November 9). Filo. Retrieved December 25, 2025, from [Link]

-

Safety Data Sheet - (S)-1-(3-methoxyphenyl)ethanol. (2025, December 20). Angene Chemical. Retrieved December 25, 2025, from [Link]

-

(+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902. (n.d.). PubChem. Retrieved December 25, 2025, from [Link]

- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. (n.d.). Google Patents.

-

(S)-1-(3-Methoxyphenyl)-ethanol - [13C NMR]. (n.d.). SpectraBase. Retrieved December 25, 2025, from [Link]

-

1-(3-Methoxyphenyl)-2-(n-propylamino)ethanol - [13C NMR]. (n.d.). SpectraBase. Retrieved December 25, 2025, from [Link]

-

Cas 23308-82-9, 1-(3-METHOXY-PHENYL)-ETHANOL. (n.d.). Lookchem. Retrieved December 25, 2025, from [Link]

-

Supporting Information. (n.d.). [Source not specified, likely a journal supplementary file]. Retrieved December 25, 2025, from [Link]

-

3-Methoxyacetophenone. (n.d.). NIST WebBook. Retrieved December 25, 2025, from [Link]

-

Chemical Properties of 3-Methoxyacetophenone (CAS 586-37-8). (n.d.). Cheméo. Retrieved December 25, 2025, from [Link]

-

Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021, November 19). Journal of Chemical Education. Retrieved December 25, 2025, from [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved December 25, 2025, from [Link]

-

3-Methoxyacetophenone. (n.d.). NMPPDB. Retrieved December 25, 2025, from [Link]

-

Preparation of triphenyl methanol by grignard reaction. (n.d.). [Source not specified, likely university course material]. Retrieved December 25, 2025, from [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). [Source not specified, likely university course material]. Retrieved December 25, 2025, from [Link]

-

Grignard Synthesis of Triphenylmethanol. (n.d.). [Source not specified, likely university course material]. Retrieved December 25, 2025, from [Link]

-

(±)-1-(3-Methoxyphenyl)ethanol. (n.d.). CAS Common Chemistry. Retrieved December 25, 2025, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (S)-1-(3-methoxyphenyl)ethanol | 129940-69-8 | Benchchem [benchchem.com]

- 3. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]

- 4. This compound | 23308-82-9 [sigmaaldrich.com]

- 5. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

- 7. angenechemical.com [angenechemical.com]

- 8. 1-(3-METHOXY-PHENYL)-ETHANOL(23308-82-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Theory (brief) General reaction. This experiment reduces the aryl ketone.. [askfilo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cerritos.edu [cerritos.edu]

- 13. web.mnstate.edu [web.mnstate.edu]

1-(3-Methoxyphenyl)ethanol CAS number 23308-82-9

An In-depth Technical Guide to 1-(3-Methoxyphenyl)ethanol (CAS 23308-82-9)

Executive Summary

This compound, hereafter referred to as MPE, is a versatile secondary alcohol that serves as a pivotal building block in modern organic synthesis. While it finds utility in the fragrance industry, its primary significance for researchers and drug development professionals lies in its role as a chiral precursor for high-value pharmaceutical compounds. This guide provides a comprehensive technical overview of MPE, covering its physicochemical properties, synthesis methodologies (both racemic and enantioselective), key chemical transformations, and analytical characterization techniques. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into its application, particularly in the synthesis of the acetylcholinesterase inhibitor (S)-rivastigmine, a therapeutic agent for Alzheimer's disease.

Introduction: The Strategic Importance of a Versatile Synthon

This compound (CAS 23308-82-9) is an organic compound characterized by a phenyl ring substituted with a methoxy group at the meta-position relative to a 1-hydroxyethyl side chain.[1] While its racemic form has applications in fragrances due to a mild, pleasant aroma, the true value of MPE in the pharmaceutical landscape is unlocked through its chirality.[1][2] The stereocenter at the carbinol carbon means MPE exists as two non-superimposable mirror images, or enantiomers: (R)-MPE and (S)-MPE.

The biological activity of many pharmaceuticals is intrinsically linked to a specific stereochemistry.[3] Consequently, access to enantiomerically pure building blocks is a cornerstone of modern drug development. (S)-MPE is a critical intermediate in the synthesis of (S)-rivastigmine, a drug used to manage dementia associated with Alzheimer's and Parkinson's diseases.[3][4] Furthermore, MPE is identified as "Rivastigmine EP Impurity G," underscoring its relevance in the quality control and regulatory aspects of the drug's manufacturing process.[5][6] This dual role as both a key precursor and a critical impurity makes a deep understanding of its synthesis, reactivity, and analysis essential for any scientist working in this domain.

Physicochemical Properties and Safe Handling

MPE is a colorless to pale yellow liquid at room temperature.[2] Its molecular structure dictates its physical properties and reactivity, with the hydroxyl group serving as the primary site for transformations and the methoxy-substituted aromatic ring influencing its electronic characteristics.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 23308-82-9 (for racemate) | [7] |

| Molecular Formula | C₉H₁₂O₂ | [2][8] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| IUPAC Name | This compound | [6][9] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 248.3°C @ 760 mmHg | [2][9] |

| Density | 1.053 - 1.078 g/cm³ | [2][5] |

| Flash Point | 103.7 °C | [5][9] |

| Refractive Index | 1.521 - 1.532 | [2][5] |

| Solubility | Sparingly soluble in methanol; slightly soluble in chloroform and ethyl acetate. | [5] |

Safety and Handling

MPE is classified as a harmful and irritant substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Synthesis and Manufacturing Pathways: From Racemate to Enantiopure

The synthesis of MPE can be approached from two distinct strategic standpoints: the production of the racemic mixture, suitable for applications where chirality is irrelevant, and the more complex, yet crucial, synthesis of a single enantiomer for pharmaceutical applications.

Racemic Synthesis via Ketone Reduction

The most direct and common laboratory-scale synthesis of racemic MPE involves the reduction of the corresponding ketone, 3'-methoxyacetophenone. This approach is valued for its simplicity, high yield, and the ready availability of the starting material.

Caption: Racemic synthesis of MPE via sodium borohydride reduction.

This protocol describes a standard, reliable method for producing racemic MPE. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that is highly selective for aldehydes and ketones, easy to handle, and does not require anhydrous conditions, making the protocol robust and scalable.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3'-methoxyacetophenone (1 equivalent) and dissolve it in methanol (approx. 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C. This is critical to control the exothermic reaction and prevent side reactions.

-

Reduction: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The portion-wise addition maintains control over the rate of hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask in an ice bath again and slowly quench the excess NaBH₄ by adding 1 M hydrochloric acid (HCl) dropwise until the pH is neutral (~7) and gas evolution ceases.

-

Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel to obtain pure, racemic this compound.

Enantioselective Synthesis: The Gateway to Pharmaceuticals

For drug development, obtaining a single enantiomer is paramount. This can be achieved through asymmetric synthesis or by resolving the racemic mixture. A highly effective and increasingly popular method is biocatalytic deracemization.

This innovative process uses a two-step, one-pot sequence to convert a racemic alcohol into a single, highly enriched enantiomer.[4] It leverages the stereoselectivity of enzymes to achieve what is often challenging with traditional chemical methods.

Caption: Deracemization workflow to produce enantiopure (R)-MPE.

This protocol is adapted from established literature procedures and demonstrates a powerful green chemistry approach.[4]

-

Step 1 (Oxidative Resolution):

-

Culture: Prepare a culture of Candida albicans in an appropriate growth medium. Harvest and immobilize the cells in calcium alginate beads for easier handling and recycling.

-

Reaction: In a buffered aqueous solution, suspend the immobilized C. albicans cells. Add racemic MPE (e.g., at a concentration of 100-150 mmol L⁻¹) and an oxidant like acetone.

-

Mechanism: The alcohol dehydrogenases within the yeast selectively recognize and oxidize the (S)-enantiomer to 3'-methoxyacetophenone, leaving the (R)-enantiomer largely untouched.

-

Monitoring: Monitor the reaction by chiral gas chromatography (GC) until approximately 50% conversion is reached, resulting in a mixture of (R)-MPE and the ketone.

-

-

Step 2 (Asymmetric Reduction):

-

Enzyme Addition: To the same reaction vessel, add a commercially available ketoreductase (KRED) that is selective for producing the (R)-alcohol. Add a co-factor recycling source, typically isopropanol.

-

Mechanism: The KRED reduces the 3'-methoxyacetophenone (formed in Step 1) back to the alcohol, but does so stereoselectively to yield the (R)-enantiomer.

-

Result: The combination of these two steps effectively converts the entire racemic starting material into the desired (R)-enantiomer with high enantiomeric excess (ee).

-

Workup & Purification: Filter to remove the immobilized yeast cells. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The resulting (R)-MPE can be purified by column chromatography.

-

Key Chemical Transformations in Drug Synthesis

The synthetic utility of MPE, particularly its enantiopure forms, is demonstrated by its conversion into other key intermediates. The transformation of (R)-MPE into (S)-1-(3-methoxyphenyl)ethylamine is the pivotal step in the synthesis of (S)-rivastigmine.

This pathway highlights a classic example of stereochemical control, where the configuration of the starting alcohol dictates the configuration of the final active pharmaceutical ingredient (API).

Caption: Key synthetic steps from (R)-MPE to (S)-Rivastigmine.

This protocol achieves the conversion of an alcohol to an amine with inversion of stereochemistry, a critical transformation for accessing the required (S)-amine from the (R)-alcohol.[4]

-

Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve (R)-MPE (1 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (PPh₃, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Mitsunobu Reaction: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise via syringe. The appearance of a characteristic orange color and subsequent fading indicates reaction progress. The reaction proceeds via an SN2 mechanism, which inverts the stereocenter.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Concentrate the reaction mixture and purify the crude product by flash chromatography to isolate the (S)-N-(1-(3-methoxyphenyl)ethyl)phthalimide intermediate.

-

Deprotection: Dissolve the phthalimide intermediate in ethanol. Add hydrazine monohydrate (2-3 equivalents) and heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Isolation: Cool the reaction, filter off the precipitate, and concentrate the filtrate. Dissolve the residue in dilute HCl and wash with ether to remove non-basic impurities. Basify the aqueous layer with NaOH and extract with an organic solvent to yield (S)-1-(3-methoxyphenyl)ethylamine.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and, when necessary, the enantiomeric purity of MPE.

Table 2: Representative ¹H and ¹³C NMR Data for this compound

(Solvent: DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.20 | t | 1H | Ar-H |

| ~6.90 | m | 2H | Ar-H | |

| ~6.75 | d | 1H | Ar-H | |

| ~5.15 | d | 1H | -OH | |

| ~4.75 | q | 1H | -CH(OH)- | |

| ~3.75 | s | 3H | -OCH₃ | |

| ~1.35 | d | 3H | -CH₃ | |

| ¹³C NMR | ~159.5 | C | Ar-C (ipso, -OCH₃) | |

| ~148.0 | C | Ar-C (ipso, -CHOH) | ||

| ~129.5 | CH | Ar-CH | ||

| ~118.0 | CH | Ar-CH | ||

| ~113.0 | CH | Ar-CH | ||

| ~111.0 | CH | Ar-CH | ||

| ~69.0 | CH | -CH(OH)- | ||

| ~55.0 | CH₃ | -OCH₃ | ||

| ~25.0 | CH₃ | -CH₃ |

Note: Exact chemical shifts can vary based on solvent and concentration. Data is representative and based on typical values found in the literature.[10]

-

Infrared (IR) Spectroscopy: Key signals include a broad absorption around 3350 cm⁻¹ (O-H stretch) and strong absorptions in the 1600-1450 cm⁻¹ region (aromatic C=C stretching) and around 1250 cm⁻¹ (C-O stretching of the methoxy group).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 152. Key fragmentation patterns would include the loss of a methyl group (m/z = 137) and the loss of water (m/z = 134).

-

Chromatography:

-

Gas Chromatography (GC): Used with a Flame Ionization Detector (FID) for assessing chemical purity.

-

Chiral GC/HPLC: Essential for determining enantiomeric excess (ee). Specialized chiral columns (e.g., based on cyclodextrin derivatives) are required to separate the (R) and (S) enantiomers.

-

Conclusion

This compound is far more than a simple aromatic alcohol; it is a strategic asset in the synthesis of complex, high-value molecules. Its utility is defined by the hydroxyl functional group, the electronically-tuned aromatic ring, and, most critically, its chiral center. The evolution of synthetic methods from straightforward reductions to sophisticated biocatalytic deracemizations reflects the increasing demand for enantiopure compounds in the pharmaceutical industry. For drug development professionals and synthetic chemists, a thorough understanding of the synthesis, reactivity, and analysis of MPE is not just beneficial—it is a prerequisite for innovation and success in the field.

References

- 1. Buy this compound | 23308-82-9 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. (S)-1-(3-methoxyphenyl)ethanol | 129940-69-8 | Benchchem [benchchem.com]

- 4. scielo.br [scielo.br]

- 5. Cas 23308-82-9,1-(3-METHOXY-PHENYL)-ETHANOL | lookchem [lookchem.com]

- 6. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

- 9. This compound | 23308-82-9 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

spectroscopic data of 1-(3-Methoxyphenyl)ethanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Methoxyphenyl)ethanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 23308-82-9), a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing.[1] A thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural elucidation of the molecule.

Molecular Identity and Structure

This compound is an aromatic alcohol with a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[2][3][4] Its structure consists of an ethanol backbone attached to a phenyl ring at the C1 position, with a methoxy group substituent at the meta (C3) position of the ring.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: NMR Data Acquisition

A robust methodology for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Caption: Standard experimental workflow for NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a proton census of the molecule. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.22 – 7.26 | Multiplet | 1H | - | Ar-H (H4') |

| 6.93 – 7.00 | Multiplet | 2H | - | Ar-H (H2', H6') |

| 6.78 – 6.82 | Multiplet | 1H | - | Ar-H (H5') |

| 5.18 – 5.23 | Multiplet | 1H | - | OH |

| 4.72 – 4.78 | Multiplet | 1H | - | CH (H7) |

| 3.76 – 3.77 | Multiplet | 3H | - | OCH₃ (H9) |

| 1.34 – 1.38 | Multiplet | 3H | - | CH₃ (H8) |

Expert Interpretation:

-

Aromatic Region (δ 6.7-7.3): The four protons on the substituted benzene ring appear as complex multiplets, characteristic of a 1,3-disubstituted pattern.

-

Carbinol Proton (δ 4.72-4.78): The proton on the carbon bearing the hydroxyl group (H7) appears as a multiplet. This is due to coupling with the adjacent methyl protons (H8).

-

Methoxy Protons (δ 3.76-3.77): The three protons of the methoxy group (OCH₃) appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Methyl Protons (δ 1.34-1.38): The three protons of the terminal methyl group (H8) appear as a doublet due to coupling with the single carbinol proton (H7).

-

Hydroxyl Proton (δ 5.18-5.23): The hydroxyl proton signal is observed as a broad multiplet. Its chemical shift and appearance can vary depending on concentration, temperature, and solvent due to hydrogen bonding.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The assignments are based on data acquired in DMSO-d₆.[5]

| Chemical Shift (δ) ppm | Assignment |

| 159.68 | Ar-C (C3') |

| 149.66 | Ar-C (C1') |

| 129.47 | Ar-CH (C5') |

| 118.02 | Ar-CH (C6') |

| 112.31 | Ar-CH (C4') |

| 111.33 | Ar-CH (C2') |

| 68.60 | CH-OH (C7) |

| 55.30 | OCH₃ (C9) |

| 26.39 | CH₃ (C8) |

Expert Interpretation:

-

Aromatic Carbons (δ 111-160): Six distinct signals confirm the presence of the six unique carbons in the aromatic ring. The carbons directly attached to oxygen (C1' and C3') are the most deshielded, appearing furthest downfield.

-

Carbinol Carbon (δ 68.60): The signal for the carbon atom attached to the hydroxyl group (C7) appears in the typical range for secondary alcohols.

-

Methoxy Carbon (δ 55.30): The carbon of the methoxy group (C9) is observed at a characteristic chemical shift.

-

Methyl Carbon (δ 26.39): The aliphatic methyl carbon (C8) is the most shielded carbon, appearing furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Caption: Standard experimental workflow for FTIR spectroscopy.

Characteristic IR Absorption Bands

While a specific spectrum for this compound is available in databases like SpectraBase, the key absorptions are highly predictable based on its functional groups.[3] The following table summarizes the expected characteristic peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3360 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2970, ~2870 | Medium | C-H Stretch | Aliphatic C-H (CH, CH₃) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| ~1080 | Strong | C-O Stretch | Secondary Alcohol (C-OH) |

Expert Interpretation:

-

O-H Stretch: The most prominent feature is a broad, strong band around 3360 cm⁻¹, which is definitive for the hydroxyl group's stretching vibration, broadened by hydrogen bonding.[6]

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl and methoxy groups.

-

Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information. The sharp peaks around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring. The strong absorptions around 1250 cm⁻¹ and 1080 cm⁻¹ are crucial for identifying the aryl ether and secondary alcohol C-O bonds, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Experimental Protocol: MS Data Acquisition

Caption: Standard experimental workflow for GC-MS analysis.

Mass Spectral Data and Fragmentation

Upon electron ionization, this compound will form a molecular ion (M⁺) and undergo characteristic fragmentation.

| m/z | Proposed Fragment | Formula | Notes |

| 152 | [M]⁺ | [C₉H₁₂O₂]⁺ | Molecular Ion |

| 137 | [M - CH₃]⁺ | [C₈H₉O₂]⁺ | Loss of the methyl group from the ethyl side chain, forming a stable benzylic oxonium ion. This is often the base peak. |

| 121 | [M - OCH₃]⁺ or [C₈H₉O]⁺ | [C₈H₉O]⁺ | Loss of a methoxy radical or subsequent fragmentation. |

| 109 | [M - C₂H₅O]⁺ | [C₇H₇O]⁺ | Cleavage of the C-C bond next to the ring. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds. |

Expert Interpretation & Proposed Fragmentation Pathway: The molecular ion peak at m/z 152 confirms the molecular weight of the compound.[2] The fragmentation pattern is dominated by the cleavage of the bond alpha to the aromatic ring and the hydroxyl group, as this leads to the formation of a highly stabilized benzylic cation. The most significant fragmentation is the loss of the terminal methyl group (a loss of 15 amu) to yield the base peak at m/z 137.

Caption: Primary fragmentation pathway for this compound in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive and self-validating characterization of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key alcohol and ether functional groups, and mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern. This comprehensive spectroscopic profile serves as an essential reference for scientists in quality assurance, process development, and synthetic chemistry, ensuring the identity and purity of this important chemical compound.

References

-

PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

-

Supporting Information for scientific publication. (2017). Organic & Biomolecular Chemistry. [Link]

-

PubChem. 1-(3-Methoxyphenyl)-1-(4-methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Methoxy-alpha-methylbenzyl alcohol, (-)-. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(3-Methoxyphenyl)-1-phenylethanol. National Center for Biotechnology Information. [Link]

-

Supporting information for The Royal Society of Chemistry. [Link]

-

SpectraBase. (S)-1-(3-Methoxyphenyl)-ethanol. Wiley-VCH. [Link]

-

NIST Chemistry WebBook. 1-(3-methylphenyl)ethanol. National Institute of Standards and Technology. [Link]

Sources

- 1. This compound , 97% , 23308-82-9 - CookeChem [cookechem.com]

- 2. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)ethanol: Properties, Synthesis, and Applications in Drug Development

This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)ethanol, a key chemical intermediate with significant applications in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, detailed synthetic and analytical protocols, reactivity, and its pivotal role in the synthesis of therapeutic agents.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 3-methoxy-α-methylbenzyl alcohol and 3-methoxyphenylmethylcarbinol, is a substituted aromatic alcohol.[1][2] At ambient temperature, it exists as a colorless to pale yellow liquid with a mild, pleasant scent.[3] Its molecular structure features a methoxy group at the meta-position of the phenyl ring relative to the hydroxyethyl substituent, which significantly influences its chemical behavior and utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| CAS Number | 23308-82-9 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 248.3 °C at 760 mmHg | [3] |

| Flash Point | 103.7 °C | [3] |

| Density | 1.053 g/cm³ | [3] |

| Refractive Index | 1.521 | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol.[4] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is most commonly achieved through the reduction of 3-methoxyacetophenone. This transformation can be accomplished via various methods, including catalytic hydrogenation and reduction with metal hydrides. For drug development applications where chirality is crucial, asymmetric reduction methods are employed to obtain the desired enantiomer.

Experimental Protocol: Sodium Borohydride Reduction of 3-Methoxyacetophenone

This protocol describes a standard laboratory procedure for the synthesis of racemic this compound. The choice of sodium borohydride is based on its mild reactivity, high selectivity for carbonyl reduction, and operational simplicity, making it a reliable method for this transformation.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyacetophenone (1 equivalent) in methanol. Cool the solution to 0-5 °C using an ice bath.

-

Reductant Addition: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x volumes). The extraction isolates the product from the aqueous phase containing inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(3-Methoxyphenyl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 1-(3-Methoxyphenyl)ethanol (CAS No: 23308-82-9). As a key intermediate in various synthetic pathways, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount to ensuring personnel safety and experimental integrity. This document moves beyond mere procedural lists to provide the scientific rationale behind each recommendation, fostering a proactive safety culture within the laboratory.

Section 1: Hazard Identification and Comprehensive Risk Assessment

This compound is classified as a hazardous substance. The primary risks associated with this compound are acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] A self-validating safety approach begins with a complete understanding of these hazards, as defined by the Globally Harmonized System (GHS).

GHS Classification

A summary of the GHS classification provides an immediate, standardized overview of the potential dangers.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed[1][2][3] |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |

-

Causality of Hazards : The irritant properties of this compound are characteristic of many substituted aromatic alcohols. The hydroxyl group can interact with mucous membranes and skin, leading to irritation, while the overall molecule's properties can cause local inflammation and discomfort upon contact, inhalation, or ingestion.

Risk Assessment Workflow

A systematic risk assessment is not a one-time event but a continuous cycle integrated into the experimental workflow. The primary directive is to minimize exposure. Before any handling of this compound, a formal risk assessment must be conducted.

Caption: Task-Based PPE Selection Logic.

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to established protocols is essential for mitigating risks.

Protocol 4.1: General Laboratory Handling

-

Preparation : Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

-

PPE : Don all required PPE as determined by your risk assessment (See Section 3.1).

-

Aliquotting : When transferring the liquid, use a bottle-top dispenser or pipette with disposable tips to minimize drips and aerosol generation. Pouring directly from the main stock bottle should be avoided for small quantities.

-

Heating : If heating is required, use a controlled heating mantle or a sand/oil bath with a temperature controller and a thermocouple to prevent overheating above the flash point. Never heat directly on a hot plate.

-

Post-Handling : Tightly cap the container immediately after use. Decontaminate the work surface with an appropriate solvent and wipe it clean.

-

Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.

Protocol 4.2: Chemical Storage

-

Container : Store this compound in its original, tightly sealed container. [4]Ensure the label is legible and facing forward.

-

Location : Store in a designated, well-ventilated, cool, and dry area. A refrigerator rated for flammable material storage is appropriate, set to 4°C. [5]Do not store in standard household refrigerators due to internal ignition sources. [4]3. Compatibility : Store away from strong oxidizing agents, acids, and bases to prevent unwanted reactions. Maintain a dedicated storage location for this chemical and do not store it alphabetically. [4]4. Inventory : Maintain an accurate chemical inventory to track the quantity and age of the substance.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce injury and damage.

Protocol 5.1: First-Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1]* Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention. [1]* Inhalation : Move the person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor. [1]* Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. [1]

Protocol 5.2: Accidental Release and Spill Cleanup

The response to a spill is determined by its size and location.

Caption: Emergency Spill Response Decision Flowchart.

Minor Spill (Manageable by trained lab personnel):

-

Alert : Immediately alert personnel in the vicinity. [6]2. Isolate : Restrict access to the spill area. [7]3. PPE : Don appropriate PPE, including double nitrile gloves, chemical splash goggles, a face shield, and a lab coat or apron.

-

Contain : Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Create a dike around the spill to prevent it from spreading. [8]5. Absorb : Slowly apply the absorbent material from the outside in.

-

Collect : Once fully absorbed, use non-sparking tools to scoop the material into a designated, labeled hazardous waste container.

-

Decontaminate : Clean the spill surface with soap and water. Collect the cleaning materials as hazardous waste.

-

Report : Report the incident to the laboratory supervisor or Chemical Hygiene Officer.

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

-

Segregation : Collect waste in a dedicated, properly labeled, and leak-proof container.

-

Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Storage : Store the waste container in a designated satellite accumulation area, with secondary containment.

-

Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.

References

-

PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

-

Angene Chemical. Safety Data Sheet for (S)-1-(3-methoxyphenyl)ethanol. [Link]

-

AFG Bioscience LLC. Safety Data Sheet. [Link]

-

University of Manitoba. Chemical Spill Response Procedure. [Link]

-

Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

Meakins-Christie Laboratories. Spills Emergency Standard Operational Procedure. [Link]

-

ACTenviro. Best Practices for Emergency Spill Response. [Link]

-

Princeton University Environmental Health & Safety. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

-

PubChem. 3-Methoxy-alpha-methylbenzyl alcohol, (-)-. National Center for Biotechnology Information. [Link]

-

National Science Teaching Association. Safer Handling of Alcohol in the Laboratory. [Link]

-

University of California, Davis Safety Services. Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. [Link]

-

CILTeam. The Proper Storage and Handling of Volatile Analytical Standards. [Link]

-

Storemasta. How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 5. rsawa.research.ucla.edu [rsawa.research.ucla.edu]

- 6. umanitoba.ca [umanitoba.ca]

- 7. offices.austincc.edu [offices.austincc.edu]

- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

3-Methoxy-α-methylbenzyl alcohol characterization

An In-depth Technical Guide to the Characterization of 3-Methoxy-α-methylbenzyl alcohol

Introduction

3-Methoxy-α-methylbenzyl alcohol, also known as 1-(3-methoxyphenyl)ethanol, is an aromatic alcohol with significant utility as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Its structure, featuring a chiral center, a hydroxyl group, a methoxy substituent, and an aromatic ring, provides a rich landscape for comprehensive chemical characterization. This guide offers an in-depth exploration of the essential analytical techniques employed to verify the identity, purity, and structure of this compound.

This document is intended for researchers, chemists, and quality control professionals. It moves beyond simple data reporting to explain the rationale behind the selection of specific analytical methods and the interpretation of the resulting data, reflecting a field-proven approach to chemical characterization. The core principle is that a well-designed analytical workflow is a self-validating system, where orthogonal techniques provide corroborating evidence to build a complete and trustworthy profile of the molecule.

Physicochemical and Structural Properties

A foundational understanding begins with the compound's basic physical and structural properties. These data points are critical for handling, storage, and selecting appropriate analytical conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 23308-82-9 (racemic) | [2][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Density | ~1.06 g/cm³ | [] |

| Boiling Point | 141-143 °C | [] |

Synthesis Pathway Overview: A Context for Characterization

The synthetic route used to produce 3-Methoxy-α-methylbenzyl alcohol is crucial context for its characterization, as it informs potential side-products and impurities. A prevalent and efficient laboratory-scale method is the reduction of the parent ketone, 3-methoxyacetophenone.

The choice of reducing agent, such as sodium borohydride (NaBH₄), is deliberate. It is a mild and selective reagent that efficiently reduces ketones to alcohols without affecting the aromatic ring or the ether linkage, thus minimizing the formation of undesired byproducts. The workflow below illustrates this common synthetic approach.

Caption: Workflow for the synthesis of 3-Methoxy-α-methylbenzyl alcohol.

Spectroscopic Elucidation

Spectroscopy is the cornerstone of structural characterization, providing unambiguous evidence of the molecule's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expert Insight: The combination of ¹H and ¹³C NMR is powerful. While ¹H NMR confirms the number and connectivity of different types of protons, ¹³C NMR confirms the number of unique carbon environments, including quaternary carbons that are invisible in ¹H NMR. For 3-Methoxy-α-methylbenzyl alcohol, this confirms the presence of 9 distinct carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified alcohol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of deuterochloroform is standard for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific nuclei in the molecule.

Expected ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | t | 1H | Ar-H (C5) | Aromatic proton coupled to two neighbors. |

| ~6.90 | m | 2H | Ar-H (C2, C6) | Aromatic protons in distinct environments. |

| ~6.80 | d | 1H | Ar-H (C4) | Aromatic proton coupled to one neighbor. |

| ~4.88 | q | 1H | -CH (OH)- | Methine proton coupled to the three methyl protons. |

| 3.81 | s | 3H | -OCH ₃ | Methoxy protons, singlet as there are no adjacent protons. |

| ~2.10 | s (broad) | 1H | -OH | Hydroxyl proton, often a broad singlet; position is variable. |

| 1.48 | d | 3H | -CH(CH ₃) | Methyl protons coupled to the adjacent methine proton. |

Expected ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159.8 | C 3 (Ar-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~145.9 | C 1 (Ar-CH) | Aromatic carbon attached to the ethyl alcohol group. |

| ~129.5 | C 5 (Ar-H) | Aromatic methine carbon. |

| ~118.9 | C 6 (Ar-H) | Aromatic methine carbon, shielded by the methoxy group. |

| ~113.5 | C 4 (Ar-H) | Aromatic methine carbon. |

| ~112.1 | C 2 (Ar-H) | Aromatic methine carbon, strongly shielded by the methoxy group. |

| ~70.4 | -C H(OH)- | Aliphatic carbon attached to the hydroxyl group. |

| 55.2 | -OC H₃ | Methoxy carbon. |

| 25.1 | -CH(C H₃) | Aliphatic methyl carbon. |

Note: The exact chemical shifts can vary slightly based on solvent and concentration. Data is predicted based on analogous structures and spectral databases.[7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Expert Insight: For this molecule, the two most diagnostic peaks are the broad O-H stretch of the alcohol and the strong C-O stretch of the methoxy ether. Their presence provides immediate, high-confidence confirmation of the two oxygen-containing functional groups.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As the compound is a liquid, the simplest method is to place a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Interpretation: Identify characteristic absorption bands and assign them to specific functional groups.

Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic (=C-H) |

| 2980 - 2850 | C-H stretch | Aliphatic (-C-H) |

| 1600, 1485 | C=C stretch | Aromatic Ring |

| 1260 - 1200 (strong) | C-O stretch | Aryl Ether (-O-CH₃) |

| 1150 - 1085 | C-O stretch | Secondary Alcohol (-CH-OH) |

Source: Data compiled from NIST spectral database for analogous compounds.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method as it simultaneously provides purity data (from the chromatogram) and structural data (from the mass spectrum).

Expert Insight: The fragmentation pattern is a molecular fingerprint. The most telling fragment is typically the base peak. For 3-Methoxy-α-methylbenzyl alcohol, the cleavage of the C-C bond between the aromatic ring and the alcohol-bearing carbon is expected, leading to a highly stable methoxy-substituted benzylic cation.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound as a sharp, symmetrical peak.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI is a high-energy technique that induces reproducible fragmentation, making it excellent for library matching and structural confirmation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and all significant fragment ions.

Expected Mass Spectrum Fragmentation

| m/z | Ion | Identity |

| 152 | [M]⁺ | Molecular Ion |

| 137 | [M - CH₃]⁺ | Loss of the methyl group |

| 134 | [M - H₂O]⁺ | Loss of water from the alcohol |

| 121 | [C₈H₉O]⁺ | Base Peak: Cleavage of the ethyl-alcohol group, forming a methoxy-tropylium or related benzylic cation |

| 109 | [C₇H₉O]⁺ | Further fragmentation |

Source: Data compiled from PubChem and NIST spectral databases.[3][13][14]

Caption: Key fragmentation pathways for 3-Methoxy-α-methylbenzyl alcohol in EI-MS.

Conclusion

The comprehensive characterization of 3-Methoxy-α-methylbenzyl alcohol is achieved through a multi-technique, synergistic approach. NMR spectroscopy defines the precise carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. When combined with chromatographic data for purity assessment, these methods provide a robust and scientifically sound validation of the compound's identity and quality, meeting the rigorous standards required in research and development.

References

-

PubChem. (n.d.). 3-Methoxy-alpha-methylbenzyl alcohol, (-)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-methoxybenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000540 3-methylbenzyl Alcohol. University of Wisconsin-Madison. Retrieved from [Link]

-

Alpha Chemika. (n.d.). 3-Methoxybenzyl alcohol Manufacturer, Supplier, Exporter. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

GSRS. (n.d.). 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (+)-. Global Substance Registration System. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxybenzyl alcohol - Mass spectrum (electron ionization). National Institute of Standards and Technology. Retrieved from [Link]

- Google Patents. (n.d.). CN113024360A - Synthesis method of m-methoxy benzyl alcohol.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxybenzyl alcohol - Gas Chromatography. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxybenzyl alcohol - IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes.... Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxybenzyl alcohol. National Institute of Standards and Technology. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of m-methoxybenzyl alcohol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Methylbenzyl alcohol (CAS 587-03-1). Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin.... Retrieved from [Link]

-

NIST. (n.d.). 3-Methylbenzyl alcohol - Phase change data. National Institute of Standards and Technology. Retrieved from [Link]

-

Scribd. (n.d.). Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts - Spectrabase. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylbenzyl alcohol. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). p-METHOXY-alpha-METHYLBENZYL ALCOHOL - Optional[1H NMR] - Spectrum. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). 4-hydroxy-3-methoxy-alpha-methylbenzyl alcohol (C9H12O3). National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). O-Methoxy-α-methylbenzyl alcohol. National Institute of Standards and Technology. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Collective Total Synthesis of 12 C4-Oxygenated Cladiellins.... American Chemical Society. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHOXY-ALPHA-METHYLBENZYL ALCOHOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methoxybenzyl alcohol Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 7. bmse000540 3-methylbenzyl Alcohol at BMRB [bmrb.io]

- 8. rsc.org [rsc.org]

- 9. 3-Methylbenzyl alcohol(587-03-1) 13C NMR spectrum [chemicalbook.com]

- 10. 3-Methoxybenzyl alcohol [webbook.nist.gov]

- 11. 3-Methoxybenzyl alcohol [webbook.nist.gov]

- 12. 3-Methylbenzyl alcohol(587-03-1) IR Spectrum [m.chemicalbook.com]

- 13. 3-Methoxybenzyl alcohol [webbook.nist.gov]

- 14. O-Methoxy-α-methylbenzyl alcohol [webbook.nist.gov]

Chiral Properties of 1-(3-Methoxyphenyl)ethanol: An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chiral properties of 1-(3-methoxyphenyl)ethanol, a pivotal chiral building block in modern pharmaceutical synthesis. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental designs and the self-validating nature of robust analytical and synthetic protocols. We will examine the synthesis of the racemic precursor, critically evaluate various chiral resolution strategies, and detail the analytical methodologies required to ensure enantiopurity. The application of this versatile synthon in the development of therapeutics, notably as an impurity and intermediate for Rivastigmine[1][2], will be a central focus. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical attributes of this compound in their work.

Introduction: The Significance of Chirality in this compound

This compound is a secondary benzylic alcohol characterized by a single stereocenter at the carbinol carbon.[3] This seemingly simple structural feature gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. In the realm of pharmacology, such stereoisomers often exhibit profoundly different biological activities, from therapeutic efficacy to toxicity profiles. The distinct spatial arrangement of the hydroxyl and 3-methoxyphenyl groups dictates their interaction with chiral biological targets such as enzymes and receptors. Consequently, the ability to synthesize and analyze enantiomerically pure forms of this compound is not merely an academic exercise but a critical necessity in the synthesis of single-enantiomer drugs.[4] This guide will provide the foundational knowledge and practical protocols to navigate the complexities of its chirality.

Synthesis of Racemic this compound: The Starting Point

Prior to chiral resolution or asymmetric synthesis, a reliable method for producing the racemic mixture is essential. The most common and industrially scalable approach is the reduction of the corresponding prochiral ketone, 3-methoxyacetophenone.

Reduction of 3-Methoxyacetophenone

The reduction of the carbonyl group in 3-methoxyacetophenone can be readily achieved using various reducing agents. While complex metal hydrides like lithium aluminum hydride (LiAlH₄) are effective, sodium borohydride (NaBH₄) is often preferred in industrial settings due to its milder nature, lower cost, and greater safety profile.

Experimental Protocol: Sodium Borohydride Reduction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyacetophenone (1 equivalent) in a suitable protic solvent, typically methanol or ethanol, at room temperature.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.0-1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any unreacted NaBH₄.

-

Workup and Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield racemic this compound as a colorless to pale yellow oil.[5]

Accessing Enantiopure this compound: Asymmetric Synthesis and Chiral Resolution

The generation of single enantiomers can be broadly categorized into two strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture.

Asymmetric Synthesis: Enantioselective Hydrogenation

A prominent method for producing enantiomerically enriched this compound is the asymmetric hydrogenation of 3-methoxyacetophenone. This approach utilizes chiral metal complexes, often based on ruthenium or copper, that facilitate the stereoselective addition of hydrogen across the carbonyl group.[6]

Conceptual Workflow: Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of a prochiral ketone.

Chiral Resolution: Separating Enantiomers

Chiral resolution remains a widely employed strategy, particularly on an industrial scale. This involves the separation of a racemic mixture into its constituent enantiomers.

Enzymatic kinetic resolution is a powerful and environmentally benign method that leverages the high stereoselectivity of enzymes.[7] Lipases, in particular, are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For this compound, oxidative kinetic resolution using microorganisms like Candida albicans has also been reported.[6] This process is followed by a reduction step to yield the (R)-enantiomer with high enantiomeric excess.[6][8]

Experimental Protocol: Enzymatic Kinetic Resolution (Conceptual)

-

Reaction Setup: Dissolve racemic this compound in a suitable organic solvent (e.g., hexane).

-

Enzyme and Acyl Donor Addition: Add an immobilized lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).

-

Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to reach approximately 50% conversion, at which point the enantiomeric excess of the remaining alcohol will be at its maximum.

-

Separation: Once the desired conversion is reached, filter off the enzyme. The resulting mixture contains one enantiomer as the acetate ester and the other as the unreacted alcohol. These can be separated by standard chromatographic techniques.

-

Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer.

Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution.

A classical and industrially robust method for resolving racemic alcohols involves their conversion to diastereomeric esters using a chiral resolving agent.[9] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Analytical Methods for Enantiomeric Purity Determination

The determination of enantiomeric excess (e.e.) is paramount in validating the success of any chiral synthesis or resolution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most powerful and widely used techniques for this purpose.[10][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and highly accurate method for separating and quantifying enantiomers.[10][12] The choice of the chiral stationary phase (CSP) is critical and often determined empirically. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are frequently effective for the separation of chiral alcohols.

Experimental Protocol: Chiral HPLC Analysis

-